molecular formula C19H20ClN3O2 B2362838 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 320420-17-5

4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2362838
CAS No.: 320420-17-5
M. Wt: 357.84
InChI Key: KOOMEWSHBUZPBG-UHFFFAOYSA-N
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Description

4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound with a molecular formula of C19H20ClN3O2. It is characterized by the presence of a benzamide group, a phenylpiperazine moiety, and a chloro substituent on the benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Phenylpiperazine Intermediate: The reaction begins with the preparation of 4-phenylpiperazine by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Acylation Reaction: The phenylpiperazine intermediate is then acylated with chloroacetyl chloride to form 4-chloro-N-(2-chloroacetyl)-4-phenylpiperazine.

    Amidation Reaction: The final step involves the reaction of 4-chloro-N-(2-chloroacetyl)-4-phenylpiperazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent on the benzene ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Pharmacological Research: It is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or signaling pathways, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide
  • 4-chloro-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino}ethyl)benzamide

Uniqueness

4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to its specific structural features, such as the combination of a phenylpiperazine moiety and a chloro-substituted benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, differentiating it from other similar compounds.

Properties

IUPAC Name

4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-16-8-6-15(7-9-16)19(25)21-14-18(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOMEWSHBUZPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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